molecular formula C9H10N2O2 B7868145 4-(2-Methoxyethoxy)pyridine-2-carbonitrile

4-(2-Methoxyethoxy)pyridine-2-carbonitrile

Cat. No.: B7868145
M. Wt: 178.19 g/mol
InChI Key: FCTBWBZOTROGRY-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)pyridine-2-carbonitrile is a pyridine derivative featuring a carbonitrile group at position 2 and a 2-methoxyethoxy substituent at position 4. Pyridine carbonitriles are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding .

Properties

IUPAC Name

4-(2-methoxyethoxy)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-12-4-5-13-9-2-3-11-8(6-9)7-10/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTBWBZOTROGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=NC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethoxy)pyridine-2-carbonitrile typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-methoxyethanol and pyridine-2-carbonitrile as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or toluene, and the reaction is often conducted at elevated temperatures (e.g., 80-100°C).

  • Catalysts: Catalysts such as triphenylphosphine or other suitable phase-transfer catalysts may be used to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors or large-scale batch reactors to handle the required volumes. The process is optimized for efficiency, cost-effectiveness, and environmental safety, with waste minimization being a key consideration.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyethoxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The methoxyethoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: 4-(2-Methoxyethoxy)pyridine-2-carboxylic acid

  • Reduction: 4-(2-Methoxyethoxy)pyridine-2-amine

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have demonstrated that derivatives of pyridine-based compounds exhibit significant anticancer properties. For instance, compounds similar to 4-(2-Methoxyethoxy)pyridine-2-carbonitrile have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study highlighted the synthesis of thiazolyl-bis-pyrrolo derivatives, which exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against several cancer types, including breast and prostate cancers .

Protein Kinase Inhibition
Research has indicated that pyridine derivatives can act as inhibitors of protein kinases, which are crucial in many signaling pathways related to cancer and inflammation. For example, compounds with a similar structure have been shown to inhibit IKKε kinase activity, which is implicated in various diseases including cancer and autoimmune disorders .

Agricultural Chemistry

Insecticidal Properties
Compounds like this compound are being investigated for their potential as insecticides. Pyridine derivatives have been recognized for their ability to disrupt insect nervous systems, making them effective as pest control agents. The synthesis of such compounds often involves modifications that enhance their efficacy and reduce toxicity to non-target species .

Table 1: Anticancer Activity of Pyridine Derivatives

Compound NameCell Line TestedGI50 (µM)Mechanism of Action
Thiazolyl-bis-pyrroloHCT-1162.91CDK1 inhibition
Indolyl-thiazolyl-pyrroloOVCAR-43.25Apoptosis induction
This compoundVarious cell linesTBDTBD

Table 2: Insecticidal Efficacy of Pyridine Compounds

Compound NameTarget InsectEfficacy (%)Reference
Pyrrole-2-carbonitrileAphids85US7399870B2
This compoundTBDTBDTBD

Case Study 1: Anticancer Compound Development

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyridine derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that modifications to the pyridine ring significantly influenced anticancer activity, with some compounds exhibiting GI50 values below 5 µM . This highlights the potential for developing new anticancer drugs based on the structure of this compound.

Case Study 2: Agricultural Application

A patent application discussed the use of pyrrole derivatives as insecticides, emphasizing their effectiveness against common agricultural pests. The study noted that these compounds could be synthesized from intermediates similar to this compound, suggesting a pathway for developing environmentally friendly pest control solutions .

Mechanism of Action

The mechanism by which 4-(2-Methoxyethoxy)pyridine-2-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Physical Properties

The substituent at position 4 significantly impacts molecular weight, melting point, and solubility. Below is a comparison of key pyridine-2-carbonitrile derivatives:

Table 1: Physical and Chemical Properties of Selected Pyridine-2-carbonitriles

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
4-(2-Methoxyethoxy)pyridine-2-carbonitrile 2-Methoxyethoxy C₉H₁₀N₂O₂ 178.19 Not reported N/A
4-(4-Fluoro-2-trifluoromethyl-phenyl)-pyridine-2-carbonitrile 4-Fluoro-2-trifluoromethylphenyl C₁₃H₆F₄N₂ 266.20 Not reported
4-(Thiophen-2-yl)pyridine-2-carbonitrile Thiophen-2-yl C₁₀H₆N₂S 186.23 Not reported
4-[Butyl(methyl)amino]pyridine-2-carbonitrile Butyl(methyl)amino C₁₁H₁₅N₃ 189.26 Not reported
2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile Ethoxy, 4-methylphenyl, 6-phenyl C₂₁H₁₈N₂O 314.38 Not reported

Notes:

  • Polarity : The 2-methoxyethoxy group enhances hydrophilicity compared to aryl or alkyl substituents (e.g., thiophene or butyl groups) .
  • Melting Points : Data for pyridine-2-carbonitriles are sparse, but related dihydropyrimidine-5-carbonitriles exhibit high melting points (e.g., 266–300°C) due to strong intermolecular hydrogen bonding .

Structural and Crystallographic Insights

  • Hydrogen Bonding : Pyrimidine derivatives (e.g., ) form centrosymmetric dimers via N–H∙∙∙O bonds, stabilizing crystal structures . Similar interactions are expected in pyridine-2-carbonitriles with NH or OH groups.
  • Planarity : The pyridine core in this compound is likely planar, as seen in analogs like 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile .
  • Conformational Flexibility : The 2-methoxyethoxy chain may adopt multiple conformations, influencing packing efficiency and solubility .

Biological Activity

4-(2-Methoxyethoxy)pyridine-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxyethoxy group and a carbonitrile moiety. The presence of these functional groups is crucial for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives of pyridine and carbonitrile compounds often exhibit various biological activities, including:

  • Antimicrobial Activity : Many studies have reported that pyridine derivatives possess significant antibacterial and antifungal properties.
  • Antioxidant Activity : The antioxidant potential of these compounds is frequently evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl).
  • Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor cell proliferation.

Antimicrobial Activity

A study highlighted the synthesis of various carbonitrile derivatives, including this compound, which were tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 4 μg/mL to 2048 μg/mL, indicating varying levels of efficacy against different pathogens .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (μg/mL)IZD (mm)
4aStaphylococcus aureus3218
4bE. coli6415
4cBacillus cereus12821
............

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH assay. The IC50 value for the antioxidant activity was found to be in the range of 12.21–12.88 μg/mL, suggesting a strong ability to scavenge free radicals .

Antitumor Activity

In vitro studies have shown that certain pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound were tested against various cancer cell lines, demonstrating IC50 values indicative of their cytotoxic potential. The selectivity index (SI), which compares the cytotoxicity against normal cells versus cancer cells, is crucial for determining the therapeutic window of these compounds .

Table 2: Cytotoxicity Data for Pyridine Derivatives

CompoundCell LineIC50 (μM)CC50 (μM)SI
Compound AA549 (Lung)1.06>100>94
Compound BMCF-7 (Breast)1.2390.55>73
Compound CHeLa2.73>100>36

Case Studies

Several case studies have been documented regarding the therapeutic applications of pyridine derivatives:

  • Cancer Treatment : A recent study evaluated the effects of pyridine derivatives on lung cancer models, showing significant tumor growth inhibition .
  • Infection Control : Another investigation focused on the antibacterial properties of these compounds against resistant strains, highlighting their potential as novel antimicrobial agents .
  • Oxidative Stress Management : Research has also explored the role of these compounds in reducing oxidative stress markers in cellular models, supporting their use as antioxidants in therapeutic formulations .

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